Cas no 859296-68-7 (3-chloro-6-(prop-2-en-1-yloxy)pyridazine)

3-chloro-6-(prop-2-en-1-yloxy)pyridazine 化学的及び物理的性質
名前と識別子
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- Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-
- 3-chloro-6-(prop-2-en-1-yloxy)pyridazine
- AKOS005200159
- EN300-1262411
- 859296-68-7
-
- インチ: 1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2
- InChIKey: DZCNOGWGVRNPLX-UHFFFAOYSA-N
- SMILES: C1(Cl)=NN=C(OCC=C)C=C1
計算された属性
- 精确分子量: 170.0246905g/mol
- 同位素质量: 170.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- XLogP3: 1.5
3-chloro-6-(prop-2-en-1-yloxy)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1262411-0.1g |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine |
859296-68-7 | 95% | 0.1g |
$202.0 | 2023-05-24 | |
Enamine | EN300-1262411-0.05g |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine |
859296-68-7 | 95% | 0.05g |
$135.0 | 2023-05-24 | |
Aaron | AR01ZYYN-2.5g |
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |
859296-68-7 | 95% | 2.5g |
$1678.00 | 2023-12-15 | |
Enamine | EN300-1262411-10000mg |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine |
859296-68-7 | 95.0% | 10000mg |
$2638.0 | 2023-10-02 | |
Aaron | AR01ZYYN-500mg |
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |
859296-68-7 | 95% | 500mg |
$685.00 | 2025-02-14 | |
Enamine | EN300-1262411-2500mg |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine |
859296-68-7 | 95.0% | 2500mg |
$1202.0 | 2023-10-02 | |
Aaron | AR01ZYYN-10g |
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |
859296-68-7 | 95% | 10g |
$3653.00 | 2023-12-15 | |
Aaron | AR01ZYYN-250mg |
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |
859296-68-7 | 95% | 250mg |
$423.00 | 2025-02-14 | |
Enamine | EN300-1262411-0.25g |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine |
859296-68-7 | 95% | 0.25g |
$289.0 | 2023-05-24 | |
Enamine | EN300-1262411-1.0g |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine |
859296-68-7 | 95% | 1g |
$614.0 | 2023-05-24 |
3-chloro-6-(prop-2-en-1-yloxy)pyridazine 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
3-chloro-6-(prop-2-en-1-yloxy)pyridazineに関する追加情報
Professional Introduction to Compound with CAS No. 859296-68-7 and Product Name: 3-chloro-6-(prop-2-en-1-yloxy)pyridazine
The compound identified by the CAS number 859296-68-7 and the product name 3-chloro-6-(prop-2-en-1-yloxy)pyridazine represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyridazine core structure functionalized with a chloro group at the 3-position and an ethoxypropenyl group at the 6-position, has garnered attention due to its potential applications in medicinal chemistry and drug discovery.
The structural motif of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine is particularly noteworthy for its versatility in molecular interactions. The presence of the chloro substituent enhances electrophilicity, making it a valuable scaffold for further derivatization, while the propenyl ether moiety introduces both lipophilicity and potential hydrogen bonding capabilities. Such features are often exploited in the design of bioactive molecules targeting specific biological pathways.
In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores due to their inherent biological activity and structural diversity. Pyridazine derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The compound 3-chloro-6-(prop-2-en-1-yloxy)pyridazine is no exception, with studies suggesting its utility in modulating enzyme activity and receptor binding.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The combination of the chloro and propenyl ether groups provides multiple sites for chemical modification, allowing researchers to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. This flexibility is crucial for optimizing drug-like characteristics and improving pharmacokinetic profiles.
Recent advancements in computational chemistry have further accelerated the exploration of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine. Molecular docking studies have identified its binding affinity to several key protein targets, including kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. These findings underscore the compound's potential as a starting point for structure-based drug design.
The synthesis of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine involves a series of well-established organic reactions that highlight its synthetic accessibility. The chlorination step at the 3-position of pyridazine is typically achieved using reagents like phosphorus oxychloride (POCl₃), while the introduction of the propenyl ether group can be accomplished via nucleophilic substitution or Williamson ether synthesis. These methodologies ensure high yields and purity, making the compound suitable for downstream applications.
In vitro studies have begun to unravel the mechanistic aspects of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine, revealing its interaction with biological targets at both molecular and cellular levels. For instance, preliminary data suggest that this compound exhibits inhibitory effects on certain kinases by competing with ATP binding pockets. Such interactions are critical for understanding its therapeutic potential and identifying possible side effects.
The impact of functional group placement on biological activity is another key consideration when evaluating 3-chloro-6-(prop-2-en-1-yloxy)pyridazine. The electron-withdrawing nature of the chloro group enhances reactivity at adjacent positions, while the ethoxypropenyl moiety contributes to hydrophobic interactions. These features collectively influence binding affinity and specificity, making them pivotal in designing effective inhibitors or agonists.
As research progresses, interdisciplinary approaches combining experimental chemistry with bioinformatics will continue to shed light on the full potential of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine. By integrating traditional synthetic techniques with cutting-edge computational tools, scientists can accelerate the discovery pipeline and bring novel therapeutics to fruition more rapidly than ever before.
The future directions for this compound include exploring its role in preclinical models to assess efficacy and safety profiles. Additionally, investigating derivatives with modified substituents may uncover new pharmacological activities or improved pharmacokinetic properties. Such explorations are essential for translating laboratory findings into clinical applications that benefit patients worldwide.
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